molecular formula C14H9Cl3N2O2S B12346721 2-methyl-1-(2,4,5-trichlorobenzenesulfonyl)-1H-1,3-benzodiazole

2-methyl-1-(2,4,5-trichlorobenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B12346721
M. Wt: 375.7 g/mol
InChI Key: BXDSMTVDWFKZLX-UHFFFAOYSA-N
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Description

2-methyl-1-(2,4,5-trichlorobenzenesulfonyl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring substituted with a methyl group and a trichlorobenzenesulfonyl group. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2,4,5-trichlorobenzenesulfonyl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The final step involves the sulfonylation of the benzodiazole ring with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2,4,5-trichlorobenzenesulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted benzodiazoles with various functional groups.

Scientific Research Applications

2-methyl-1-(2,4,5-trichlorobenzenesulfonyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-(2,4,5-trichlorobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-(2,4-dichlorobenzenesulfonyl)-1H-1,3-benzodiazole
  • 2-methyl-1-(2,4,5-trifluorobenzenesulfonyl)-1H-1,3-benzodiazole
  • 2-methyl-1-(2,4,5-tribromobenzenesulfonyl)-1H-1,3-benzodiazole

Uniqueness

2-methyl-1-(2,4,5-trichlorobenzenesulfonyl)-1H-1,3-benzodiazole is unique due to the presence of the trichlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H9Cl3N2O2S

Molecular Weight

375.7 g/mol

IUPAC Name

2-methyl-1-(2,4,5-trichlorophenyl)sulfonylbenzimidazole

InChI

InChI=1S/C14H9Cl3N2O2S/c1-8-18-12-4-2-3-5-13(12)19(8)22(20,21)14-7-10(16)9(15)6-11(14)17/h2-7H,1H3

InChI Key

BXDSMTVDWFKZLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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